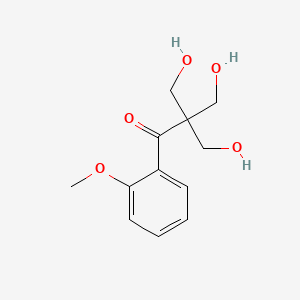
3-Hydroxy-2,2-bis(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2,2-bis(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one is an organic compound with a complex structure It features a hydroxyl group, two hydroxymethyl groups, and a methoxyphenyl group attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Starting Material: Begin with a suitable aromatic compound such as 2-methoxybenzaldehyde.
Aldol Condensation: React the aromatic aldehyde with a suitable ketone under basic conditions to form an intermediate.
Reduction: Reduce the intermediate to introduce hydroxyl groups.
Hydroxymethylation: Introduce hydroxymethyl groups through a hydroxymethylation reaction using formaldehyde and a base.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This could include using catalysts to increase yield and efficiency, as well as employing continuous flow reactors for better control over reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2,2-bis(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2,2-bis(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one would depend on its specific application. For example, in a biochemical context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-2,2-bis(hydroxymethyl)-1-phenylpropan-1-one: Lacks the methoxy group, which may affect its reactivity and applications.
2,2-Bis(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one: Lacks the hydroxyl group, potentially altering its chemical properties.
3-Hydroxy-1-(2-methoxyphenyl)propan-1-one: Lacks the bis(hydroxymethyl) groups, which could influence its solubility and reactivity.
Uniqueness
The presence of both hydroxyl and methoxy groups in 3-Hydroxy-2,2-bis(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one makes it unique, potentially offering a combination of properties that are not found in similar compounds. This could include specific reactivity patterns, solubility characteristics, and biological activity.
Propiedades
Número CAS |
648416-59-5 |
|---|---|
Fórmula molecular |
C12H16O5 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
3-hydroxy-2,2-bis(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C12H16O5/c1-17-10-5-3-2-4-9(10)11(16)12(6-13,7-14)8-15/h2-5,13-15H,6-8H2,1H3 |
Clave InChI |
GMDQZQYTNOREAY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(=O)C(CO)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



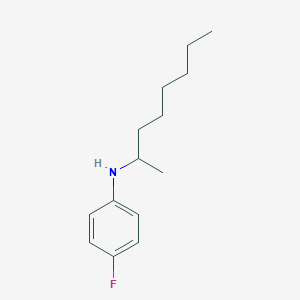
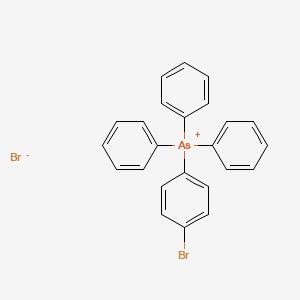
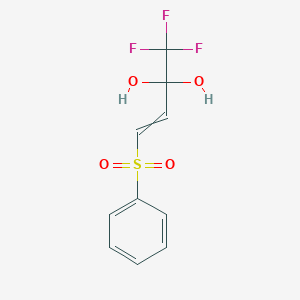
![N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12584590.png)
![3-{[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}propanoic acid](/img/structure/B12584596.png)
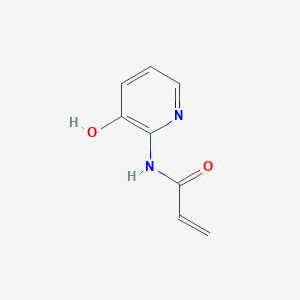
![2-[(Trimethoxysilyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12584608.png)
![2-Azetidinecarbonitrile, 1-[(2S)-aminocyclohexylacetyl]-, (2S)-](/img/structure/B12584613.png)
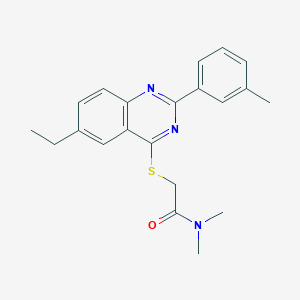
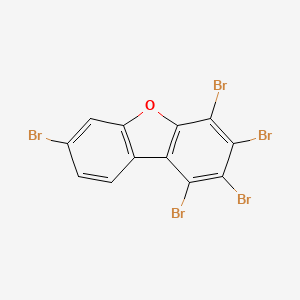
![Benzenamine, N,N-dimethyl-4-[2-(5-nitro-2-benzothiazolyl)ethenyl]-](/img/structure/B12584642.png)
![N-[4-(2-Propyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-benzamide](/img/structure/B12584655.png)
![N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12584663.png)
